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Compound of Interest

Compound Name: 4-Phenoxyphenylacetic acid

Cat. No.: B134063 Get Quote

4-Phenoxyphenylacetic acid (CAS No: 6328-74-1) is a diaryl ether and carboxylic acid

derivative that serves as a highly versatile building block in organic synthesis.[1][2] Its unique

molecular architecture, featuring a phenoxy group attached to a phenylacetic acid moiety,

imparts desirable physicochemical properties that make it a valuable precursor in diverse fields.

It is particularly recognized for its role as a key intermediate in the synthesis of

pharmaceuticals, notably anti-inflammatory agents and analgesics, as well as in the

development of agrochemicals and specialty polymers.[1][2][3] Understanding its structure and

analytical profile is paramount for its effective utilization and for the development of novel

molecules with therapeutic potential.

Chemical Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its

structure and inherent properties.

IUPAC Name: 2-(4-phenoxyphenyl)acetic acid[4] Molecular Formula: C₁₄H₁₂O₃[4]

The structure consists of a central benzene ring substituted at positions 1 and 4 with an acetic

acid group and a phenoxy group, respectively. This diaryl ether linkage is a key feature,

influencing the molecule's conformation and reactivity.

Caption: Chemical structure of 4-Phenoxyphenylacetic acid.

Table 1: Physicochemical Properties of 4-Phenoxyphenylacetic Acid
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Property Value Source

CAS Number 6328-74-1 [4]

Molecular Weight 228.24 g/mol [4]

Appearance Solid

Melting Point 72-79 °C

Boiling Point 382.3 ± 25.0 °C at 760 mmHg [3]

Density 1.2 ± 0.1 g/cm³ [3]
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Synthesis Pathway: A Practical Approach
While numerous synthetic strategies exist for diaryl ethers, a common and straightforward

laboratory-scale synthesis of 4-Phenoxyphenylacetic acid involves the hydrolysis of its

corresponding ester, methyl 2-(4-phenoxyphenyl)acetate.[5] This method is favored for its high

yield and relatively simple work-up procedure. The underlying principle is a base-catalyzed

saponification, where hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl

carbon of the ester.

Methyl 2-(4-phenoxyphenyl)acetate
in Ethanol Add 1N NaOH (aq) Stir at RT

(5 hours)
Concentrate

(remove ethanol)
Acidify with
1N HCl (aq)

Precipitated
4-Phenoxyphenylacetic Acid

(Filter and Dry)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Phenoxyphenylacetic acid.

Experimental Protocol: Hydrolysis of Methyl 2-(4-
phenoxyphenyl)acetate[7]
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Dissolution: Dissolve methyl 2-(4-phenoxyphenyl)acetate (1 equivalent) in ethanol (approx.

20 mL per gram of ester).

Saponification: To the stirred solution, add a 1N aqueous solution of sodium hydroxide

(NaOH) (2 equivalents).

Reaction: Continue stirring the mixture at room temperature for approximately 5 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of room

temperature is a trade-off between reaction rate and minimizing potential side reactions. The

extended time allows for complete conversion without thermal degradation.

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced

pressure to remove the ethanol.

Acidification & Precipitation: To the remaining aqueous solution, add a 1N aqueous

hydrochloric acid (HCl) solution until the pH is acidic (pH ~2). This protonates the

carboxylate salt, causing the less soluble carboxylic acid to precipitate. This step is critical;

slow addition while stirring ensures the formation of an easily filterable solid rather than an

oil.

Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water to

remove inorganic salts, and dry under vacuum to yield pure 4-Phenoxyphenylacetic acid.

Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and

purity. The following methods form a self-validating system for the analysis of 4-
Phenoxyphenylacetic acid.
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Caption: A typical analytical workflow for 4-Phenoxyphenylacetic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the

carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique confirms the presence and connectivity of protons.

Based on the structure and data from analogous compounds, the following signals are

predicted for a spectrum recorded in CDCl₃:

δ 10-12 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the

carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

δ 6.8-7.4 ppm (multiplets, 9H): These signals represent the nine protons on the two

aromatic rings. The complex splitting pattern arises from the various coupling interactions

between adjacent protons. Protons on the phenoxy ring will have slightly different chemical

shifts from those on the phenylacetic acid ring.

δ 3.6 ppm (singlet, 2H): This sharp singlet is characteristic of the methylene (-CH₂-)

protons situated between the aromatic ring and the carbonyl group. It is a singlet because

there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: This provides a count of unique carbon environments.
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δ ~178 ppm: The carbonyl carbon of the carboxylic acid.

δ ~115-158 ppm: A series of signals corresponding to the 12 carbons of the two aromatic

rings. The carbons attached to oxygen (C-O) will be downfield (~155-158 ppm), while

others will be in the typical aromatic region.

δ ~40 ppm: The methylene carbon (-CH₂-).

Protocol: NMR Sample Preparation

Weigh approximately 10-15 mg of the dried 4-Phenoxyphenylacetic acid sample.

Transfer the sample to a clean, dry NMR tube.

Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice

for its ability to dissolve a wide range of organic compounds and its single deuterium lock

signal.

Cap the tube and gently agitate until the sample is fully dissolved.

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher for better

resolution).

B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule.

Causality of Peaks: The absorption of infrared radiation causes molecular vibrations

(stretching and bending) at specific frequencies, which are characteristic of the bonds

present.

~2500-3300 cm⁻¹ (very broad): This distinctive broad band is due to the O-H stretching

vibration of the carboxylic acid, which is broadened by extensive hydrogen bonding.

~1700 cm⁻¹ (strong, sharp): This intense absorption corresponds to the C=O (carbonyl)

stretching vibration of the carboxylic acid group. Its high intensity is due to the large

change in dipole moment during the vibration.
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~1240 cm⁻¹ (strong): This band is characteristic of the asymmetric C-O-C (ether)

stretching vibration.

~1500-1600 cm⁻¹: Multiple sharp peaks in this region are indicative of the C=C stretching

vibrations within the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR)-IR

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

like isopropanol.

Record a background spectrum of the empty crystal. This is crucial to subtract any

atmospheric (CO₂, H₂O) or ambient signals.

Place a small amount of the solid 4-Phenoxyphenylacetic acid sample directly onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

C. Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural clues through the analysis of

fragmentation patterns.

Expected Molecular Ion: In Electron Ionization (EI) mode, the molecular ion peak [M]⁺• would

be observed at m/z 228. In softer ionization techniques like Electrospray Ionization (ESI), the

protonated molecule [M+H]⁺ would be seen at m/z 229.

Key Fragmentation Pathways: The molecular ion is unstable and will fragment in predictable

ways.

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl

group, leading to a fragment at m/z 183.
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Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic

ring can result in a fragment corresponding to the phenoxyphenylmethyl cation.

Ether Cleavage: The C-O ether bond can also cleave, leading to fragments corresponding

to phenoxy (m/z 93) or related cations.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[6]

Derivatization (Mandatory): The carboxylic acid group makes the molecule too polar and

non-volatile for direct GC analysis. It must be derivatized, for example, by converting it to its

methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using BSTFA).

This step is non-negotiable for GC; it prevents peak tailing and allows the compound to elute

from the column at a reasonable temperature.

Injection: Inject a small volume (~1 µL) of the derivatized sample solution (in a suitable

solvent like ethyl acetate) into the GC inlet.

Separation: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature is

programmed to ramp from a low initial temperature to a high final temperature to ensure

good separation.

Detection: As the derivatized compound elutes from the column, it enters the mass

spectrometer, where it is ionized (typically by EI), and the resulting ions are analyzed to

generate a mass spectrum.

D. Chromatographic Analysis
Chromatography is the gold standard for determining the purity of a compound and for

quantitative analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity

analysis of the underivatized acid.

Rationale: A reversed-phase C18 column is typically used, where the non-polar stationary

phase retains the relatively non-polar analyte. A mobile phase of acetonitrile and water is

used for elution. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is

added to the mobile phase to suppress the ionization of the carboxylic acid group,
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ensuring a sharp, symmetrical peak shape. Detection is commonly performed using a UV

detector, set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm).

Protocol: Reversed-Phase HPLC

Mobile Phase Preparation: Prepare two solvents: (A) 0.1% Formic Acid in Water and (B)

0.1% Formic Acid in Acetonitrile.

Sample Preparation: Prepare a stock solution of 4-Phenoxyphenylacetic acid at ~1 mg/mL

in acetonitrile. Dilute as necessary.

Instrumentation:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Flow Rate: 1.0 mL/min.

Detector: UV at 254 nm.

Gradient Elution: Run a gradient from a lower percentage of solvent B to a higher

percentage over 15-20 minutes to ensure elution of all components. A typical gradient might

be 30% B to 95% B.

Analysis: The purity is determined by integrating the area of the main peak and expressing it

as a percentage of the total area of all peaks.

Applications in Drug Development and Beyond
The utility of 4-Phenoxyphenylacetic acid stems from its role as a versatile scaffold. The

diaryl ether motif is a common feature in many biologically active molecules.

Anti-inflammatory and Analgesic Agents: As a structural analogue of other phenylacetic acid-

based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), it is a valuable starting material for

the synthesis of new anti-inflammatory and pain-relief medications.[1][2]

Endothelin Receptor Antagonists: Research has shown that derivatives of

phenoxyphenylacetic acid can be optimized to act as potent and selective antagonists of the
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endothelin-A (ET(A)) receptor.[7] These are investigated for treating diseases mediated by

the hormone endothelin-1, such as pulmonary hypertension.[7]

Agrochemicals: The structure is also used in the formulation of herbicides and pesticides,

contributing to crop protection solutions.[1][2]

Polymer Chemistry: It can serve as a monomer or building block in the production of

specialty polymers, where its rigid aromatic structure can enhance thermal stability and

mechanical strength.[2]

Conclusion
4-Phenoxyphenylacetic acid is more than just a chemical compound; it is an enabling tool for

innovation in medicinal chemistry and material science. Its well-defined structure, characterized

by a robust suite of analytical techniques, provides a reliable foundation for its use in complex

synthetic endeavors. The methodologies outlined in this guide—from synthesis to detailed

spectroscopic and chromatographic analysis—offer a validated framework for researchers to

confidently utilize this important intermediate. A thorough understanding of its properties and

analytical behavior is the critical first step toward unlocking its full potential in the development

of next-generation pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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